molecular formula C33H29N3O3 B5076959 1-benzyl-5-(4-ethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

1-benzyl-5-(4-ethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No.: B5076959
M. Wt: 515.6 g/mol
InChI Key: BGKQGBQAEKNOAG-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It also contains a benzyl group attached to the isoquinoline . Isoquinoline is a structural isomer of quinoline and is a part of many natural plant alkaloids .


Synthesis Analysis

Isoquinoline derivatives can be synthesized by several methods . One common method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne . Another method involves an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes .


Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple functional groups and rings. The core structure would be the isoquinoline ring, with additional benzyl, ethoxyphenyl, dimethoxy, and phenyl groups attached .


Chemical Reactions Analysis

The compound, being a derivative of isoquinoline, would likely participate in reactions similar to other isoquinoline derivatives. This could include reactions such as palladium-catalyzed coupling, copper (I)-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization/annulation .

Future Directions

The future research directions could involve studying the biological activity of this compound, given that isoquinoline alkaloids have shown diverse biological activities . Additionally, new methods for the efficient synthesis of such compounds could be explored .

Properties

IUPAC Name

1-benzyl-5-(4-ethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O3/c1-4-39-25-17-15-23(16-18-25)32-27-21-30(38-3)29(37-2)20-26(27)31-28(19-22-11-7-5-8-12-22)35-36(33(31)34-32)24-13-9-6-10-14-24/h5-18,20-21H,4,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKQGBQAEKNOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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